molecular formula C16H17FN2O4S B2505336 3-((4-fluorophenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)propanamide CAS No. 946322-78-7

3-((4-fluorophenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)propanamide

Cat. No.: B2505336
CAS No.: 946322-78-7
M. Wt: 352.38
InChI Key: VFDYDJGWACHWTN-UHFFFAOYSA-N
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Description

3-((4-Fluorophenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)propanamide is a complex organic compound characterized by its unique structure, which includes a fluorophenylsulfonyl group and a tetrahydrobenzo[c]isoxazol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the fluorophenylsulfonyl group and the tetrahydrobenzo[c]isoxazol moiety. These components are then coupled using appropriate reagents and reaction conditions to form the final product. Common synthetic routes may include nucleophilic substitution reactions, coupling reactions, and cyclization processes.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the sulfonyl group makes it susceptible to nucleophilic attack, while the isoxazol ring can participate in electrophilic reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or potassium permanganate may be used.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Nucleophiles like amines or alcohols can be used to substitute the sulfonyl group.

Major Products Formed:

  • Oxidation: Formation of sulfonic acids or sulfonyl chlorides.

  • Reduction: Production of corresponding alcohols or amines.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: Its biological activity may be explored for potential therapeutic uses, such as enzyme inhibition or receptor binding.

  • Medicine: The compound could be investigated for its pharmacological properties, including anti-inflammatory, anticancer, or antimicrobial effects.

  • Industry: It may find applications in material science, particularly in the development of new polymers or coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

  • 3-((4-Fluorophenyl)sulfonyl)propanoic acid

  • 3-((4-Fluorophenyl)sulfonyl)propanenitrile

  • N-(4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)propanamide

Uniqueness: 3-((4-Fluorophenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)propanamide stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties compared to its similar counterparts.

This compound's multifaceted nature and potential applications make it a valuable subject of study in various scientific disciplines. Further research and development could unlock new possibilities and enhance our understanding of its properties and uses.

Properties

IUPAC Name

3-(4-fluorophenyl)sulfonyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O4S/c17-11-5-7-12(8-6-11)24(21,22)10-9-15(20)18-16-13-3-1-2-4-14(13)19-23-16/h5-8H,1-4,9-10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFDYDJGWACHWTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NOC(=C2C1)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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